Dimethyl 5-nitroisophthalate
Description
Contextualization within Nitroaromatic and Isophthalate (B1238265) Chemistry
As a member of the nitroaromatic compound family, dimethyl 5-nitroisophthalate's chemistry is largely dictated by the presence of the nitro (-NO₂) group on the aromatic ring. This electron-withdrawing group influences the reactivity of the benzene (B151609) ring and provides a site for various chemical transformations. The primary reaction involving the nitro group is its reduction to an amino group (-NH₂), which can be accomplished using reducing agents like hydrogen gas with a palladium catalyst or metal hydrides. This transformation is a critical step in the synthesis of many downstream products. The ester groups of the isophthalate backbone can undergo hydrolysis under acidic or basic conditions to yield 5-nitroisophthalic acid and methanol (B129727).
The molecular structure of this compound has been elucidated through techniques such as X-ray crystallography, which confirms the geometry and orientation of the nitro and ester groups. nih.gov Spectroscopic methods like FT-IR and NMR are used to identify its characteristic functional groups. The compound's structure, featuring reactive sites on both the aromatic ring and the ester groups, makes it a versatile building block in organic synthesis. haizhoupharma.com
Significance as a Chemical Intermediate in Advanced Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide array of high-value chemical products across various industries. haizhoupharma.comkaivalimpex.com Its importance stems from its ability to be readily converted into other functionalized molecules. The purity of this compound is a critical factor, especially in pharmaceutical applications, where intermediates must often be at least 99.5% pure. google.comgoogle.com
A primary and well-established application of this compound is in the production of non-ionic X-ray contrast media. haizhoupharma.comnih.govgoogle.com These agents are essential for enhancing the visibility of internal body structures in medical imaging techniques like computed tomography (CT) scans. haizhoupharma.com The synthesis of these contrast agents involves the reduction of the nitro group to an amino group, followed by iodination of the aromatic ring to introduce the radiopaque iodine atoms. haizhoupharma.com The resulting iodinated compounds, such as derivatives of 5-amino-2,4,6-triiodo-isophthalic acid, are key components of clinically used contrast agents like Iopamidol, Iohexol, and Ioversol. nih.govgoogle.comresearchgate.net The process often involves reacting this compound with an appropriate amine, followed by hydrogenation and then iodination. google.comgoogle.com
Beyond its role in radiopaque media, this compound is a versatile intermediate in the broader pharmaceutical industry. haizhoupharma.comdatavagyanik.com It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and anti-inflammatory drugs. datavagyanik.com The ability to modify both the nitro group and the ester functionalities allows for the creation of complex molecular architectures required for modern therapeutics. datavagyanik.com For instance, it has been used as a starting reagent in the synthesis of 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide. lookchem.comkaivalimpex.comchemicalbook.comsigmaaldrich.com
In the field of materials science, this compound is utilized as a monomer or co-monomer in the synthesis of advanced polymers. haizhoupharma.comontosight.ai It can be incorporated into polyester (B1180765) resins and polyamides to impart specific properties. haizhoupharma.comontosight.ai The presence of the nitro group can enhance thermal stability, chemical resistance, and mechanical strength in the resulting polymers. haizhoupharma.com For example, it has been used in the synthesis of bisfuranic-aromatic polyesters, where its incorporation has been shown to improve the hydrolytic, enzymatic, and microbial degradability of the materials. researchgate.net Its derivative, bis(2-hydroxyethyl) 5-nitroisophthalate, serves as a monomer for biodegradable polyesters and polyurethanes. smolecule.com
Overview of Current Research Landscape and Future Directions
The demand for this compound is on an upward trend, with the market size projected to grow significantly. datavagyanik.com This growth is fueled by its expanding applications in pharmaceuticals, agrochemicals, and specialty chemicals. datavagyanik.com Current research is focused on optimizing synthetic routes to improve yield and purity, as well as exploring novel applications. dataintelo.com
In pharmaceuticals, the push towards more complex and targeted therapies will likely increase the demand for versatile intermediates like this compound. datavagyanik.com In polymer science, there is growing interest in developing new materials with enhanced properties, and this compound offers a pathway to achieve this. researchgate.net Furthermore, its role as a building block in the synthesis of ligands for coordination chemistry is an emerging area of research. researchgate.net The future of this compound appears promising, with ongoing research and development poised to unlock new applications and further solidify its importance as a key chemical intermediate. datavagyanik.comdataintelo.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSJKFPGKFLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065403 | |
| Record name | Dimethyl 5-nitroisophthalate | |
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Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-96-5 | |
| Record name | Dimethyl 5-nitroisophthalate | |
| Source | CAS Common Chemistry | |
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| Record name | Dimethyl 5-nitroisophthalate | |
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| Record name | Dimethyl 5-nitroisophthalate | |
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| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-dimethyl ester | |
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| Record name | Dimethyl 5-nitroisophthalate | |
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| Record name | Dimethyl 5-nitroisophthalate | |
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| Record name | DIMETHYL 5-NITROISOPHTHALATE | |
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Synthetic Methodologies and Reaction Pathways
Conventional Synthetic Routes and Their Limitations
The preparation of dimethyl 5-nitroisophthalate is primarily achieved through two conventional methods: the esterification of 5-nitroisophthalic acid and the nitration of dimethyl isophthalate (B1238265). While both routes can yield the desired product, they possess inherent limitations, particularly concerning product purity, which is critical for its use as an intermediate in the pharmaceutical industry. google.comgoogleapis.com For applications such as the synthesis of radiopaque contrast media, intermediates must often achieve a purity of at least 99.5%. google.com
A common and direct method for synthesizing this compound involves the Fischer esterification of 5-nitroisophthalic acid using a large excess of methanol (B129727). google.comgoogle.com This reaction typically involves heating the reactants under reflux to drive the equilibrium towards the formation of the diester. chemicalbook.comnih.gov
To facilitate the esterification, a strong acid catalyst is required. Concentrated sulfuric acid is frequently employed for this purpose. google.comgoogle.comchemicalbook.comnih.gov The acid protonates the carbonyl oxygen of the carboxylic acid groups, increasing their electrophilicity and making them more susceptible to nucleophilic attack by methanol. libretexts.org Hydrogen chloride is also a suitable strong acid catalyst for this transformation. google.com The reaction is often carried out by dissolving 5-nitroisophthalic acid in methanol, followed by the addition of the acid catalyst and heating the mixture to reflux for several hours. chemicalbook.comnih.gov
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5-Nitroisophthalic Acid | 5-Nitroisophthalic Acid |
| Reagent | Methanol | Methanol |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Reaction Time | 3 hours | 4 hours |
| Conditions | Reflux, N₂ atmosphere | Reflux |
| Yield | 98% | 85.2% |
| Source | chemicalbook.com | nih.gov |
The esterification of the dicarboxylic acid does not occur in a single step. The reaction proceeds sequentially, initially forming the monomethyl 5-nitroisophthalate (also known as 5-nitroisophthalic acid monomethyl ester). google.comgoogle.comtcichemicals.com This intermediate is then subsequently esterified to yield the final product, this compound. google.comgoogle.com The presence of this monoester is a key factor in the challenges associated with purifying the final product. google.com
A significant limitation of the direct esterification route is the difficulty in driving the reaction to completion, resulting in a product that is often contaminated with the monomethyl ester intermediate. google.comgoogle.com Even with a large excess of methanol, the final product can contain 0.3% to 0.5% of the monomethyl ester. google.comgoogle.com This level of impurity renders the product unsuitable for certain pharmaceutical applications without an additional, often costly, purification step like recrystallization, which can lead to considerable yield losses. google.comgoogleapis.com
An alternative synthetic pathway involves the direct nitration of dimethyl isophthalate. google.comgoogle.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring of the diester.
This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid". google.comgoogle.commasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.orgmasterorganicchemistry.com The dimethyl isophthalate is usually dissolved in sulfuric acid, and the nitrating mixture is added while controlling the temperature. google.comgoogle.com
However, this method also has significant drawbacks. The nitration of dimethyl isophthalate is not perfectly regioselective and yields not only the desired this compound but also "not insignificant amounts" of the isomeric dimethyl 4-nitroisophthalate. google.comgoogle.com Furthermore, during the work-up procedure, which often involves pouring the reaction mixture onto ice, hydrolysis of the ester groups can occur, leading to the formation of monomethyl 5-nitroisophthalate. google.comgoogleapis.comgoogle.com These impurities necessitate purification, and the reported yield for this method can be as low as 42% of the theoretical maximum. google.comgoogle.com
| Route | Key Impurities | Reason for Formation | Reference |
| Esterification | Monomethyl 5-nitroisophthalate | Incomplete reaction | google.comgoogle.com |
| Nitration | Dimethyl 4-nitroisophthalate | Lack of complete regioselectivity | google.comgoogle.com |
| Nitration | Monomethyl 5-nitroisophthalate | Hydrolysis during work-up | google.comgoogleapis.comgoogle.com |
Nitration of Dimethyl Isophthalate
Formation of Isomeric Byproducts (e.g., Dimethyl 4-nitroisophthalate)
A significant challenge in the synthesis of this compound via the direct nitration of dimethyl isophthalate is the concurrent formation of the undesired isomeric byproduct, Dimethyl 4-nitroisophthalate. google.comgoogle.com This reaction is typically performed by dissolving dimethyl isophthalate in concentrated or fuming sulfuric acid and treating it with a nitrating mixture of nitric acid and sulfuric acid. google.comgoogle.com While the desired 5-nitro isomer is the main component, the 4-nitro isomer is formed in non-trivial amounts. google.com
The presence of this isomer complicates purification and is particularly problematic for applications requiring high-purity intermediates, such as in the pharmaceutical sector. google.com For instance, a comparative experiment involving the nitration of 195 g of dimethyl isophthalate in sulfuric acid with a nitric/sulfuric acid mixture resulted in a product composition containing a notable percentage of the unwanted isomer. google.com
| Compound | Percentage by Weight (%) | Reference |
|---|---|---|
| This compound | 98.0 | google.com |
| Dimethyl 4-nitroisophthalate | 1.0 | google.com |
| Monomethyl 5-nitroisophthalate | 0.3 | google.com |
Hydrolytic Cleavage Issues During Work-up
Another critical issue, particularly in the direct nitration route, is the partial hydrolysis of the ester groups during the work-up procedure. google.comgoogle.com The standard protocol involves quenching the acidic reaction mixture by pouring it onto an ice/water mixture to precipitate the product. google.comgoogle.com This step, however, can induce saponification, leading to the formation of Monomethyl 5-nitroisophthalate. google.com
Advanced and Optimized Synthetic Approaches
To address the purity and yield challenges of traditional methods, advanced and optimized synthetic approaches have been developed. These methods focus on improving the reaction's selectivity, efficiency, and ease of product isolation.
Processes for Enhanced Purity and Yield
A highly effective process has been developed that allows for the preparation of this compound with a purity of 99.9% or higher in a single synthesis step, avoiding the need for recrystallization. google.comgoogleapis.com This method involves the esterification of 5-nitroisophthalic acid in a specialized solvent system. By circumventing the problematic direct nitration of the diester, the formation of isomeric impurities is avoided. This approach provides the desired product in both good yield and good space-time yield, making it suitable for producing high-purity material for pharmaceutical purposes. google.comgoogleapis.com In academic settings, the esterification of 5-nitroisophthalic acid in hot methanol with a sulfuric acid catalyst, followed by reflux, has been reported to produce crystalline product in yields of 85.2% to 98%. chemicalbook.comresearchgate.netnih.gov
Catalytic Nitration Methods
The conventional method for nitrating dimethyl isophthalate utilizes a mixture of concentrated nitric acid and sulfuric acid. google.com In this system, sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction involves adding the nitrating mixture dropwise to a solution of dimethyl isophthalate in sulfuric acid at controlled temperatures (e.g., 10°C), followed by stirring for several hours. google.comgoogle.com While effective, this catalytic method is the source of the aforementioned isomeric byproduct and hydrolysis issues. google.com Alternative esterification routes are often preferred to avoid these complications. google.comgoogleapis.com
Solvent Systems and Reaction Conditions Optimization
Optimization of the esterification of 5-nitroisophthalic acid has been achieved through the strategic use of a two-phase solvent system. google.comgoogleapis.com The process involves dissolving or suspending 5-nitroisophthalic acid in a mixture of a C₁-C₄ alkyl alcohol (such as methanol or ethanol) and a solvent that is immiscible or only partially miscible with water. google.comgoogleapis.com Suitable water-immiscible solvents include aromatic hydrocarbons (e.g., toluene (B28343), xylene), chloroaromatics (e.g., chlorobenzene), and aliphatic ethers (e.g., dibutyl ether). googleapis.com
The reaction is heated in the presence of a strong acid catalyst, like sulfuric acid or hydrogen chloride. google.comgoogleapis.com As the esterification proceeds, the water formed during the reaction separates into a second, aqueous phase. This continuous removal of water from the organic phase drives the reaction toward completion. Upon cooling, the highly pure this compound crystallizes directly from the organic phase. google.comgoogleapis.com
| Alcohol | Co-Solvent | Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Methanol | Toluene | Sulfuric Acid | Forms two phases; product crystallizes from organic phase upon cooling. | google.com |
| Methanol | Xylene | Sulfuric Acid | Similar to toluene system, allows for high-purity product isolation. | googleapis.com |
| Methanol | Chlorobenzene | Sulfuric Acid | Aqueous phase is lighter than the organic phase, altering separation dynamics. | googleapis.com |
| Methanol | Diisobutyl Ether | Sulfuric Acid | Effective two-phase system with near-complete recovery of the ether. | google.com |
Isolation and Purification Techniques for Academic Synthesis
For academic and smaller-scale preparations, established isolation and purification techniques are employed. After esterification of 5-nitroisophthalic acid in a single solvent like methanol, the reaction progress can be monitored by thin-layer chromatography (TLC). chemicalbook.comchemicalbook.com Upon completion, the mixture is cooled to induce crystallization. chemicalbook.comchemicalbook.com
The isolation procedure typically involves:
Filtration: The precipitated solid product is collected by filtration. researchgate.netnih.gov
Washing: The filter cake is washed with water to remove the acid catalyst and any remaining methanol. chemicalbook.comresearchgate.netnih.gov
Recrystallization: For higher purity, the crude product is dissolved in a suitable solvent, such as 95% ethanol, and allowed to recrystallize by slow evaporation of the solvent, affording colorless needle-like crystals. researchgate.netnih.gov
In the advanced two-phase synthesis, purification is greatly simplified. The work-up involves cooling the reaction mixture to crystallize the product, which is then isolated by filtration. The solid is washed, often with a basic solution like aqueous sodium carbonate to neutralize any residual acid catalyst, followed by washing with water and drying. google.comgoogleapis.com This method avoids a separate recrystallization step and its associated yield losses. googleapis.com
Derivatization and Transformation Reactions of this compound
This compound is a pivotal intermediate compound, valued not for its direct applications but for its capacity to be chemically transformed into a variety of more complex molecules. Its structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, offers multiple sites for chemical modification. These transformations are fundamental in the synthesis of specialized chemicals, particularly in the pharmaceutical industry. The primary reaction pathways involve the reduction of the nitro group and reactions at the ester positions, such as amidation and transesterification.
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂) is a critical transformation of this compound. This reduction is a key step in the synthesis of various downstream products, most notably as an intermediate for iodinated contrast agents. The resulting amino compound, Dimethyl 5-aminoisophthalate, is significantly more reactive and serves as a building block for further molecular elaboration. The general procedure involves the hydrogenation of the nitroaromatic compound in a specialized reactor.
The process is typically carried out in a PTFE-lined stainless steel autoclave. In a representative reaction, 0.5 mmol of this compound is mixed with a catalyst, a small amount of n-hexadecane (as an internal standard), and a solvent. The reactor is purged with hydrogen to remove air, then heated to the desired temperature and pressurized with hydrogen (e.g., 1 MPa) to initiate the reaction with magnetic stirring. Upon completion, the solid catalyst is removed by centrifugation, and the products are analyzed.
Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. While directly reducing this compound, it is illustrative to consider analogous reactions such as the conversion of Dimethyl nitroterephthalate to Dimethyl aminoterephthalate. In this process, Dimethyl nitroterephthalate is dissolved in a solvent like isopropanol (B130326) and placed in a hydrogenation kettle with a catalyst. Hydrogen is introduced, and the reaction proceeds until completion, after which the product is isolated by cooling, centrifugation, and drying. This method boasts high raw material conversion (100%), product purity (≥99%), and yields (≥95%).
A variety of catalysts are effective for nitro group reduction, with palladium-on-carbon (Pd/C) being a common choice. Other catalysts include Raney nickel, platinum(IV) oxide, and iron in acidic media. The choice of catalyst can be crucial, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often used when trying to avoid the dehalogenation of aromatic halides. The reaction conditions, including temperature, pressure, solvent, and catalyst loading, are optimized to maximize yield and purity.
| Parameter | Value/Condition | Source |
| Reactant | Dimethyl nitroterephthalate | |
| Product | Dimethyl aminoterephthalate | |
| Solvent | Isopropanol | |
| Catalyst | Noble metal catalyst | |
| Temperature | 80-100 °C | |
| Pressure | 0.3-2.5 MPa | |
| Conversion Rate | 100% | |
| Product Purity | >99% | |
| Yield | >95% |
Table 1: Reaction conditions for the analogous catalytic hydrogenation of Dimethyl nitroterephthalate.
This compound is a crucial starting material for the synthesis of non-ionic, iodinated X-ray contrast media. These agents are essential diagnostic tools in medicine. The synthesis pathway leverages the transformation of the nitro group. First, the ester groups are typically converted to amides, and then the nitro group is reduced to an amine. This newly formed 5-amino derivative is then subjected to iodination to introduce iodine atoms onto the benzene ring, which are responsible for the radiopaque properties of the final contrast agent.
For example, in the preparation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a precursor to contrast agents like Iohexol, this compound is first reacted with an amine to form the corresponding 5-nitro-isophthalamide. This nitro-amide intermediate is then hydrogenated, typically using a palladium-on-carbon catalyst, to reduce the nitro group to the essential amino functionality. This amino group is critical for the subsequent iodination step, which leads to the final tri-iodinated product. The purity of the initial this compound is paramount, as impurities can carry through the synthesis and affect the quality and safety of the final pharmaceutical product.
Reactions Involving Ester Groups (e.g., Transesterification, Amidation)
The two methyl ester groups of this compound are also key sites for derivatization. They readily undergo reactions typical of esters, most notably amidation and transesterification. These reactions allow for the introduction of a wide variety of functional groups, which is a cornerstone of their use as intermediates in synthesizing complex molecules like pharmaceuticals and polymers.
Amidation involves reacting the ester with an amine to form an amide and methanol. This is a common strategy for building larger molecules. Transesterification is the process of exchanging the methyl group of the ester with a different alcohol group, which can be catalyzed by either acids or bases.
Selective hydrolysis or transesterification of one of the two ester groups in this compound leads to the formation of Monomethyl 5-nitroisophthalate. This monoester is a valuable intermediate in its own right, used in the preparation of various compounds, including heterotrifunctional crosslinkers and inhibitors for certain enzymes.
A common laboratory synthesis involves the controlled reaction of this compound with a base, such as sodium hydroxide (B78521), in methanol. By carefully controlling the stoichiometry and reaction conditions (e.g., refluxing for 2 hours), one ester group can be selectively hydrolyzed. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC). The product, also known as 3-(Methoxycarbonyl)-5-nitrobenzoic acid, precipitates from the reaction mixture and can be isolated.
| Reactant 1 | Reactant 2 | Solvent | Product | Reaction Time | Source |
| This compound | Sodium hydroxide (aq) | Methanol | Monomethyl 5-nitroisophthalate | 2 hours (reflux) |
Table 2: Synthesis of Monomethyl 5-nitroisophthalate.
The reaction of this compound with primary or secondary amines is a direct route to synthesizing 5-nitroisophthalamides. This amidation reaction is a key step in the production of intermediates for iodinated contrast media. For instance, reacting this compound with approximately two molar equivalents of 3-amino-1,2-propanediol (B146019) (also known as 2,3-dihydroxypropylamine) in a solvent like 2-methoxyethanol (B45455) at reflux temperature yields 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.
The reaction is often catalyzed by a base, such as sodium methoxide (B1231860) or metallic sodium dissolved in the alcohol solvent. The completion of the amidation can be monitored by thin-layer chromatography to ensure all the starting ester has been consumed. The resulting 5-nitro bis-amide is then typically used directly in the subsequent hydrogenation step without isolation. This efficient, one-pot or two-step sequence (amidation followed by reduction) is a hallmark of the industrial synthesis of contrast media precursors. In one process, this reaction yielded 84% of the desired 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide after refluxing in methanol for twenty hours.
Formation of Complex Organic Structures
This compound serves as a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and diagnostic fields. Its chemical structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, allows for a variety of chemical transformations, making it a valuable building block for larger, more intricate organic structures.
The primary application of this compound is as a precursor in the multi-step synthesis of iodinated X-ray contrast media. nih.gov These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The synthesis pathway typically involves the reduction of the nitro group to an amine, followed by iodination of the aromatic ring and amidation of the ester groups to introduce hydrophilic side chains. This process transforms the relatively simple this compound molecule into large, complex derivatives of 5-amino-2,4,6-triiodo-isophthalic acid. googleapis.com Examples of clinically significant non-ionic X-ray contrast agents synthesized from this intermediate include Iopamidol, Iohexol, and Ioversol. nih.govarveelabs.com
Beyond its role in producing contrast media, this compound is also utilized as a starting reagent for other complex organic molecules. Research has demonstrated its use in the synthesis of compounds such as 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide. chemicalbook.comchemdad.comsigmaaldrich.com These reactions highlight the reactivity of the ester groups, which can be converted to amides or other functional groups.
Furthermore, its utility extends to the development of specialized chelating agents for diagnostic and therapeutic applications. For instance, it was the starting material for the synthesis of the tetraphosphonate ligand, 5-amino-1,3-bis(ethylamine-(N,N-dimethyl diphosphonic acid) acetamido) benzene (IPTMP). sigmaaldrich.comchemsrc.com This complex ligand was designed for labeling with radionuclides, demonstrating the adaptability of the this compound scaffold for creating targeted molecular agents. sigmaaldrich.com
The following table summarizes key transformations of this compound into more complex structures, showcasing its role as a versatile synthetic intermediate.
| Starting Material | Resulting Complex Structure(s) | Application Area |
| This compound | Derivatives of 5-amino-2,4,6-triiodo-isophthalic acid (e.g., Iopamidol, Iohexol, Ioversol) | Medical Diagnostics (X-ray Contrast Media) |
| This compound | 5-nitro-1,3-bis(ethylenediamine) | Organic Synthesis |
| This compound | 5-nitroisophthaldihydrazide | Organic Synthesis |
| This compound | 5-amino-1,3-bis(ethylamine-(N,N-dimethyl diphosphonic acid) acetamido) benzene (IPTMP) | Radiopharmaceuticals / Chelating Agents |
Crystallographic and Structural Investigations
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction has provided a definitive look into the solid-state structure of dimethyl 5-nitroisophthalate. A notable study by Xie et al. offers comprehensive data on its crystal structure, revealing a triclinic system.
| Crystal Data and Structure Refinement for this compound | |
| Empirical Formula | C₁₀H₉NO₆ |
| Formula Weight | 239.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.0130 (8) |
| b (Å) | 10.660 (2) |
| c (Å) | 12.643 (3) |
| α (°) | 106.11 (3) |
| β (°) | 93.74 (3) |
| γ (°) | 91.46 (3) |
| Volume (ų) | 517.97 (18) |
| Z | 2 |
Molecular Conformation and Torsion Angles
The planarity of the benzene (B151609) ring is a central feature of the molecule's conformation. However, the substituents, particularly the nitro group, exhibit some rotation out of this plane. The nitro group is twisted from the plane of the benzene ring by an angle of 10.9 (5)°. chemicalbook.comnottingham.ac.uk This slight rotation is quantified by specific torsion angles, which describe the dihedral relationship between different parts of the molecule.
Key torsion angles involving the nitro group have been reported as:
O5—N—C7—C6: -10.6 (5)° chemicalbook.com
O6—N—C7—C8: -11.2 (5)° chemicalbook.com
These values indicate a modest deviation from coplanarity, which can be attributed to steric and electronic effects between the nitro group and the adjacent ester functionalities.
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are essential for confirming the identity and purity of this compound and for providing further insight into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the ester groups.
| ¹H NMR Chemical Shifts for this compound | |
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | 9.025 |
| Aromatic CH | 8.977 |
| Methyl (OCH₃) | 4.035 |
Solvent: CDCl₃, Frequency: 400 MHz
The downfield chemical shifts of the aromatic protons are consistent with the electron-withdrawing nature of the nitro and ester groups.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro, ester, and aromatic functionalities. Key expected vibrations include:
C=O stretching from the ester groups, typically appearing in the region of 1700-1750 cm⁻¹.
N-O stretching from the nitro group, which usually gives rise to two bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
C-O stretching from the ester groups, typically in the 1000-1300 cm⁻¹ region.
C-H stretching from the aromatic ring, usually found above 3000 cm⁻¹.
Mass Spectrometry (MS/EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 239, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.
| Mass Spectrometry Fragmentation Data for this compound | |
| m/z | Relative Intensity (%) |
| 239.0 | 33.5 |
| 209.0 | 18.5 |
| 208.0 | 100.0 |
| 194.0 | 4.0 |
| 193.0 | 4.4 |
| 180.0 | 3.5 |
| 162.0 | 21.3 |
| 134.0 | 11.1 |
| 102.0 | 4.2 |
| 75.0 | 10.2 |
The base peak at m/z 208 suggests a particularly stable fragment, likely formed by the loss of a methoxy (B1213986) radical (•OCH₃). Other significant fragments correspond to further losses of small molecules or radicals, providing a characteristic fingerprint for the compound.
Theoretical Studies and Computational Chemistry
A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational chemistry studies focused on this compound. While general computational methods like Density Functional Theory (DFT) and other molecular modeling techniques are widely used to predict molecular structures, electronic properties, and reactivity, no dedicated research applying these methods to this compound has been published. Therefore, detailed computational data, such as calculated bond lengths, bond angles, vibrational frequencies, or electronic structure analysis for this specific compound, are not available in the reviewed literature.
Applications in Advanced Materials Science and Polymer Chemistry
Incorporation into Polymer Backbones
The bifunctional nature of Dimethyl 5-nitroisophthalate, with its two ester groups, makes it an ideal monomer for step-growth polymerization. This process allows for the direct integration of the nitroisophthalate unit into the main chain of polymers, thereby tailoring their chemical and physical properties.
Synthesis of Polyesters and Polyamides
Polyesters and polyamides are classes of polymers formed through the reaction of bifunctional monomers. google.com The synthesis of polyesters involves a condensation reaction between a dicarboxylic acid (or its derivative, like a diester) and a diol, while polyamides are formed from a diacid and a diamine. google.comncsu.edu this compound serves as the diacid component (via its diester form) in these polycondensation reactions. Its rigid aromatic ring and the presence of the nitro group are incorporated into the polymer backbone, influencing properties such as thermal stability and solubility. chemicalbook.com The general approach involves melt polycondensation, where the monomers are heated together, often in the presence of a catalyst, to form the polymer chain with the elimination of a small molecule, such as methanol (B129727). sigmaaldrich.com
Development of Copolyesters with Nitrated Units
Copolyesters are formed by using a mixture of different diacids or diols during polymerization. The inclusion of this compound as a comonomer allows for the precise introduction of nitrated aromatic units into the polyester (B1180765) structure. This strategy is employed to modify the polymer's characteristics, such as thermal behavior and degradation properties.
Poly(ethylene-bis(ethyl 2-furoate)-co-ethylene 5-nitroisophthalate)s
A notable example of copolyesters derived from this compound is the series of poly(ethylene-bis(ethyl 2-furoate)-co-ethylene 5-nitroisophthalate)s. These copolymers are synthesized via a two-step melt polycondensation process. The monomers used are a biobased bisfuranic diester, ethylene (B1197577) glycol, and this compound. The resulting copolyesters are largely amorphous materials with excellent thermal stability. Research has shown that the rate of hydrolytic degradation of these copolyesters increases with a higher content of the nitrated units derived from this compound. For instance, a copolyester with an equimolar amount of the comonomers exhibited a significant weight loss of up to 56% after 15 days of oxidative degradation.
| Property | Value |
| Synthesis Method | Two-step melt polycondensation |
| Key Monomers | This compound, Biobased bisfuranic diester, Ethylene glycol |
| Material Structure | Essentially Amorphous |
| Thermal Stability | Excellent |
| Degradation Behavior | Hydrolytic degradation rate increases with nitrated unit content |
Biobased Polyester Research
There is a significant trend in polymer chemistry to replace fossil-fuel-based substances with sustainable alternatives derived from biomass. In this context, this compound can be combined with biobased monomers to create partially biobased polymers. The synthesis of poly(ethylene-bis(ethyl 2-furoate)-co-ethylene 5-nitroisophthalate)s is a prime example, where a petroleum-derived monomer (this compound) is copolymerized with a furan-based diester, which can be sourced from biomass. This research aligns with the broader goal of developing more sustainable materials for applications such as films, fibers, and containers.
Functionalization of Materials with this compound Derivatives
This compound is a valuable intermediate in organic synthesis, serving as a starting point for the creation of more complex functional molecules. chemdad.com These derivatives are then used in various specialized applications. The process typically involves chemical modification of the ester or nitro groups to introduce new functionalities.
The compound is a key precursor in the manufacture of non-ionic, iodinated X-ray contrast media, which are critical materials in medical diagnostics. youtube.com Agents such as Iopamidol, Iohexol, and Ioversol are synthesized from derivatives of this compound. arveelabs.com Furthermore, it is used as a starting reagent for the synthesis of other functional organic compounds, including 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide. chemdad.com These examples highlight its role in producing highly functionalized small molecules rather than in the direct surface modification of bulk materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. The parent molecule of this compound, 5-nitroisophthalic acid, is frequently used as an organic linker in the synthesis of these materials. nih.govnih.gov
The reaction of 5-nitroisophthalic acid with various metal salts, such as those of zinc(II), cadmium(II), and gadolinium(III), under different solvent conditions, leads to the formation of a diverse range of coordination polymers with varying structures and dimensionalities (2D or 3D networks). nih.govmdpi.com The final topology and properties of the resulting framework are influenced by the choice of metal ion, the organic ligand, and the synthesis conditions. nih.gov For example, research on the reaction of 5-nitroisophthalic acid with Gd(NO3)3·6H2O has produced three different metal-organic frameworks with distinct topological nets, demonstrating the structural diversity achievable with this linker. mdpi.com These materials are investigated for properties such as luminescence and thermal stability. nih.gov
Hydrothermal Synthesis of 5-nitroisophthalate Metal(II) Coordination Polymers
Hydrothermal synthesis is a widely employed method for the creation of crystalline coordination polymers. This technique involves reacting metal salts with organic linkers, such as 5-nitroisophthalic acid (the hydrolyzed form of this compound), in water or another solvent at elevated temperatures and pressures. This method facilitates the crystallization of complex, extended networks that might not form under standard conditions.
Researchers have successfully synthesized a variety of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers using 5-nitroisophthalate (5-nip) and various divalent metal ions (Metal(II)). dergipark.org.trdergipark.org.tr The structure of the resulting polymer is highly dependent on factors such as the specific metal ion used, the presence of auxiliary ligands, and the reaction conditions. nih.gov
For instance, the hydrothermal reaction of 5-nitroisophthalic acid and 1-methylimidazole (B24206) with different metal salts has yielded distinct 1D coordination polymers. dergipark.org.trdergipark.org.tr In the case of Copper(II) and Cadmium(II), 1D chains are formed where the 5-nip ligand acts as a bridge between the metal centers. dergipark.org.tr Similarly, Manganese(II) and Cobalt(II) ions also form 1D chains under similar conditions, but the 5-nip ligand can exhibit different coordination modes. dergipark.org.tr These chains can further assemble into 2D and 3D supramolecular structures through weaker interactions like hydrogen bonding and π–π stacking. dergipark.org.trdergipark.org.tr
The versatility of 5-nitroisophthalate in hydrothermal synthesis is further demonstrated by the creation of structurally diverse coordination polymers when combined with different auxiliary N-donor ligands. researchgate.net These studies highlight the ligand's crucial role as a building block in designing functional coordination polymers with varied dimensionalities and properties.
Table 1: Examples of Hydrothermally Synthesized Metal(II) Coordination Polymers with 5-nitroisophthalate (5-nip)
| Metal(II) Ion | Auxiliary Ligand | Resulting Structure | Reference |
|---|---|---|---|
| Copper(II) | 1-methylimidazole | 1D chains forming 2D/3D supramolecular structures | dergipark.org.tr |
| Cadmium(II) | 1-methylimidazole | 1D chains forming 2D/3D supramolecular structures | dergipark.org.tr |
| Manganese(II) | 1-methylimidazole | 1D chains forming 2D/3D supramolecular structures | dergipark.org.tr |
| Cobalt(II) | 1-methylimidazole | 1D chains forming 2D/3D supramolecular structures | dergipark.org.tr |
| Cadmium(II) | 1,2-bis(imidazol-1-ylmethyl)benzene | 1D structure | researchgate.net |
| Cobalt(II) | 1,2-bis(imidazol-1-ylmethyl)benzene | 1D structure | researchgate.net |
| Zinc(II) | 1,2-bis(imidazol-1-ylmethyl)benzene | 2D and 3D structures | researchgate.net |
Bridging Ligand Behavior in Coordination Complexes
In coordination chemistry, a bridging ligand is an entity that connects two or more metal ions, forming an extended network. wikipedia.org The 5-nitroisophthalate dianion, derived from this compound, is an excellent example of a bridging ligand due to its two carboxylate groups, which are spatially separated by the benzene (B151609) ring. This geometry allows it to link metal centers, which is fundamental to the formation of coordination polymers. dergipark.org.trrsc.org
The coordination mode of the 5-nitroisophthalate ligand can vary significantly, contributing to the structural diversity of the resulting polymers. dergipark.org.tr It can coordinate to metal ions in several ways, including:
Bis(monodentate) bridging: Each carboxylate group binds to a different metal ion, effectively bridging them.
Bidentate chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion.
Combined modes: A single ligand can exhibit a combination of these modes, for instance, one carboxylate group acting as a chelating agent while the other acts as a monodentate bridge.
For example, in a series of coordination polymers involving Mn(II) and Co(II), the 5-nip ligand was shown to coordinate to three Mn(II) ions in a bis(monodentate) bridging mode, while in the Co(II) complex, it adopted both monodentate and bidentate chelating modes. dergipark.org.tr X-ray diffraction studies consistently show that in metal-organic frameworks, the carboxylate functionalities of ligands like 5-nitroisophthalate bridge the metal centers. researchgate.net This bridging behavior is essential for creating the robust, extended structures characteristic of coordination polymers and MOFs. dergipark.org.trresearchgate.net
Potential in Porous Materials Research
The ability of 5-nitroisophthalate to act as a bridging ligand is central to its application in the synthesis of porous materials, specifically Metal-Organic Frameworks (MOFs). tsijournals.com MOFs are a class of crystalline materials consisting of metal ions or clusters linked together by organic ligands, creating well-defined, porous structures. tsijournals.comumn.edu These materials are of immense interest due to their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities. youtube.com
The self-assembly of metal ions with polycarboxylate ligands like 5-nitroisophthalic acid is a primary strategy for constructing these porous frameworks. nih.gov The resulting materials contain empty space or pores that can adsorb guest molecules, making them suitable for a wide range of applications. nih.gov
Research into coordination polymers built from 5-nitroisophthalate and related ligands has demonstrated the formation of 2D and 3D networks with significant structural diversity. researchgate.netrsc.org These networks can exhibit properties relevant to porous materials, including:
Gas Storage and Separation: The high porosity and tunable pore chemistry of MOFs make them promising candidates for storing gases like hydrogen and methane, or for separating gas mixtures.
Catalysis: The ordered pores can act as nanoscale reactors, and the metal centers or functional groups on the ligand (like the nitro group on 5-nip) can serve as active catalytic sites.
Sensing: The interaction of guest molecules with the framework can lead to changes in physical properties, such as luminescence, which can be harnessed for chemical sensing applications.
While research often focuses on the parent acid, the principles directly apply to materials derived from this compound. The synthesis of diverse coordination polymers and frameworks using 5-nitroisophthalate as a linker strongly indicates its high potential for developing novel porous materials with tailored properties for various technological applications. researchgate.netrsc.org
Biological and Biomedical Research Applications
Precursor in X-ray Contrast Media Development
The most prominent application of dimethyl 5-nitroisophthalate is as a key intermediate in the synthesis of non-ionic X-ray contrast media. arveelabs.com These agents are essential for enhancing the visibility of internal body structures during radiographic procedures. The synthesis of these complex molecules often begins with the dimethyl ester of 5-nitroisophthalic acid, which undergoes a series of chemical transformations.
This compound is a foundational molecule for the production of several widely used non-ionic iodinated contrast agents, including Iopamidol, Iohexol, and Ioversol. arveelabs.com The general synthetic strategy involves the reduction of the nitro group to an amine, followed by iodination of the aromatic ring and subsequent amidation reactions to introduce hydrophilic side chains. These side chains are critical for increasing the solubility and reducing the toxicity of the final contrast agent.
For the synthesis of Iohexol , this compound is used as a starting material. arveelabs.com A common pathway involves the reaction of this compound with 3-amino-1,2-propanediol (B146019). nih.gov This is a crucial step in building the side chains that will eventually be N-alkylated to yield the final Iohexol structure.
In the case of Iopamidol , the synthesis also utilizes derivatives of 5-nitroisophthalic acid. The process involves creating a diester from 5-nitroisophthalic acid, which is then reduced to the corresponding 5-amino compound. This intermediate is then further reacted to build the complex side chains characteristic of Iopamidol.
The synthesis of Ioversol follows a similar multi-step pathway where the core structure is derived from an intermediate of 5-nitroisophthalic acid. The process involves the creation of N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide, which is then further reacted to produce Ioversol. epo.org
The following table provides an overview of the role of this compound as a precursor in the synthesis of these contrast agents.
| Contrast Agent | Role of this compound | Key Synthetic Step Example |
| Iopamidol | Starting material for the synthesis of the core aromatic structure. | Formation of a diester from 5-nitroisophthalic acid, followed by reduction and amidation. |
| Iohexol | Key intermediate for building the final molecular structure. | Reaction with 3-amino-1,2-propanediol to form a nitro intermediate. nih.gov |
| Ioversol | Precursor to the core structure of the contrast agent. | Serves as the foundational molecule for the synthesis of intermediates like N,N'-bis(2,3-dihydroxypropyl)-5-(2-chloroacetamido)-2,4,6-triiodoisophthalamide. epo.org |
This compound is an important intermediate for the preparation of intravenous X-ray contrast media. google.com The derivatives of 5-amino-2,4,6-triiodo-isophthalic acid, which are synthesized from this compound, are the X-ray absorbing components in these formulations. google.com Non-ionic contrast agents are preferred for intravenous administration due to their lower osmolality compared to ionic agents, which leads to a reduced incidence of adverse effects. eimj.org The highly hydrophilic nature of these non-ionic agents, a characteristic introduced through the synthetic process starting from this compound, contributes to their low chemotoxicity. nih.gov The development of these safer contrast media has been a significant advancement in medical imaging, allowing for their use in a wider range of patients and procedures.
Investigation of Biological Activities
While the primary application of this compound is in the synthesis of contrast media, the broader class of nitroaromatic compounds is known to possess a range of biological activities. Research into the potential therapeutic applications of derivatives of this compound and related nitroaromatic compounds is an emerging area.
There is limited direct research on the antimicrobial properties of this compound itself. However, studies have explored the antimicrobial effects of its derivatives. For instance, a study on new thiophene esters derived from dimethyl-5-hydroxyisophthalate demonstrated significant antibacterial and anticandidal activities. scispace.com One of the synthesized compounds showed antimicrobial activity against Pseudomonas aeruginosa comparable to the antibiotic chloramphenicol and was found to be non-toxic in MTT assays. scispace.com This suggests that the isophthalate (B1238265) scaffold, when appropriately modified, can be a basis for the development of new antimicrobial agents. The presence of a sulfur atom and the thiophene ring in these derivatives is thought to contribute to their antibacterial effect by increasing lipophilicity and facilitating penetration into bacterial cells. scispace.com
Direct studies on the anticancer activity of this compound are not widely reported. However, the exploration of anticancer properties in related chemical structures is an active area of research. For example, derivatives of other aromatic compounds are being investigated for their potential to inhibit cancer cell growth. Studies on 5-aminopyrazole derivatives have identified promising anti-proliferative agents capable of suppressing the growth of specific cancer cell lines. mdpi.com Similarly, certain carbazole derivatives have been shown to exhibit anticancer activity against breast cancer cell lines. nih.gov While these compounds are structurally distinct from this compound, the research highlights the potential for developing anticancer agents from a variety of aromatic scaffolds through chemical modification.
Nitroaromatic compounds, as a class, are known to interact with biological systems through various mechanisms. Their biological activity is often linked to the metabolic reduction of the nitro group. svedbergopen.comscielo.br This bioreduction can lead to the formation of reactive intermediates, such as nitro anion radicals and nitroso compounds. scielo.br These reactive species can then interact with cellular macromolecules, including DNA. svedbergopen.com
The interaction of nitroaromatic compounds with DNA has been extensively studied and can result in mutagenic effects. nih.gov Oxidation and reduction products of these compounds can cause direct DNA damage or form adducts that may lead to mutations. nih.gov The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenicity and carcinogenicity of these chemicals. nih.gov This bioactivation is a double-edged sword; while it is the basis for the therapeutic action of some nitroaromatic antibiotics, it is also responsible for the potential toxicity of some compounds. svedbergopen.comnih.gov The enzymatic systems within the body, such as nitroreductases, play a crucial role in the metabolism and bioactivation of nitro-containing drugs. svedbergopen.com
Biodegradation and Environmental Fate Studies
The environmental persistence and ultimate fate of synthetic chemical compounds are of significant ecological interest. For this compound, a diester of a nitroaromatic carboxylic acid, its biodegradation is anticipated to be a multi-step process involving microbial consortia and specific enzymatic activities. While direct studies on the biodegradation of this compound are not extensively documented in publicly available research, the degradation pathways can be inferred from studies on analogous compounds, namely aromatic esters and nitroaromatic compounds.
Microbial Degradation in Environmental Contexts
The microbial degradation of this compound in environmental settings is likely to proceed through two primary metabolic routes: the hydrolysis of the ester linkages and the reduction of the nitro group. The presence of the electron-withdrawing nitro group can render the aromatic ring less susceptible to oxidative attack, making the initial reductive steps crucial for further breakdown. nih.gov
Microorganisms in soil and aquatic environments have demonstrated the capacity to degrade a wide array of nitroaromatic compounds. nih.govresearchgate.netcswab.orgdtic.milnih.gov The typical microbial strategy for metabolizing these compounds involves an initial reduction of the nitro group to a nitroso, hydroxylamino, or amino group, a reaction often catalyzed by nitroreductases. slideshare.netresearchgate.net This initial transformation is critical as it makes the aromatic ring more amenable to subsequent oxidative cleavage.
In parallel, the ester linkages of this compound are susceptible to hydrolysis by microbial esterases, which would yield 5-nitroisophthalic acid and methanol (B129727). This process is a common initial step in the degradation of phthalate esters.
Therefore, a plausible microbial degradation pathway for this compound would involve a consortium of microorganisms. Some species would be responsible for the initial hydrolysis of the ester bonds, while others, equipped with nitroreductases, would reduce the nitro group. The resulting intermediates would then be channeled into central metabolic pathways. Under anaerobic conditions, the reduction of the nitro group to an amino group is a key step to facilitate complete mineralization. nih.gov
Table 1: Examples of Microorganisms Involved in the Degradation of Structurally Related Compounds
| Microorganism | Related Compound Degraded | Key Metabolic Step |
| Pseudomonas sp. | Nitroaromatics | Reduction of the nitro group |
| Rhodococcus sp. | Nitroaromatics | Reduction of the nitro group |
| Various bacteria and fungi | Phthalate esters | Hydrolysis of ester bonds |
Enzymatic Degradation by Commercial Enzymes
Esterases , such as lipases and cutinases, are known to hydrolyze the ester bonds of a wide range of aromatic and aliphatic polyesters. mdpi.comfrontiersin.org For instance, cutinases have been shown to efficiently degrade polyesters, and their activity is often enhanced in the presence of surfactants. nih.gov The hydrolysis of this compound by an esterase would result in the formation of 5-nitroisophthalic acid and methanol. This initial step is crucial as it increases the water solubility of the compound and can facilitate further microbial uptake and degradation.
Nitroreductases are a diverse family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. researchgate.net These enzymes are of significant interest for bioremediation as they can detoxify nitroaromatic pollutants. whiterose.ac.uk The reduction of the nitro group on the 5-nitroisophthalic acid intermediate, following ester hydrolysis, would yield 5-aminoisophthalic acid. This amino-substituted aromatic acid is generally more susceptible to ring cleavage by dioxygenase enzymes, leading to complete mineralization. nih.gov
The efficiency of enzymatic degradation can be influenced by several factors, including enzyme concentration, temperature, pH, and the presence of co-factors. For nitroreductases, the presence of an electron donor like NADH or NADPH is essential for their catalytic activity.
Table 2: Commercial Enzyme Classes and Their Potential Role in this compound Degradation
| Enzyme Class | Potential Action on this compound | Resulting Product |
| Esterases (e.g., Lipase, Cutinase) | Hydrolysis of the two methyl ester bonds | 5-Nitroisophthalic acid and Methanol |
| Nitroreductases | Reduction of the nitro group on the aromatic ring | Dimethyl 5-aminoisophthalate (if acting on the parent compound) or 5-Aminoisophthalic acid (if acting after ester hydrolysis) |
Analytical Methods and Quality Control in Research
Chromatographic Techniques for Purity Assessment
Chromatography is a fundamental analytical tool for separating and quantifying the components of a mixture, making it indispensable for assessing the purity of Dimethyl 5-nitroisophthalate.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of pharmaceutical intermediates and other complex organic compounds. nih.gov For a compound like this compound, a reverse-phase HPLC method would typically be developed. nih.gov This technique separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov
The purity is determined by analyzing the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks detected. Photodiode Array (PDA) detectors are often used as they can provide spectral information across the peak, which helps in assessing its homogeneity and detecting any co-eluting impurities. chromatographyonline.com The spectral purity is confirmed if the UV spectra measured at the upslope, apex, and downslope of the peak are identical. chromatographyonline.com
Table 1: Typical Parameters for HPLC Purity Assessment
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column | Stationary phase for separation. | Hypersil Gold C18 or equivalent. nih.gov |
| Mobile Phase | Solvent system to elute the compound. | A mixture of acetonitrile and water. nih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. nih.gov |
| Detector | Device to detect the compound as it elutes. | Photodiode Array (PDA) at a specific wavelength. |
| Injection Volume | The amount of sample introduced into the system. | 20 µL. nih.gov |
| Column Temp. | Maintained temperature of the column for reproducibility. | 35 °C. nih.gov |
Gas Chromatography (GC) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. birchbiotech.com It separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. birchbiotech.com For phthalate-related compounds, GC is a well-established method. epa.gov
To determine the purity of this compound using GC, a sample is injected into the instrument where it is vaporized. The vapor is then carried by an inert gas through a capillary column. The separation occurs based on the compound's boiling point and affinity for the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. The purity is calculated by comparing the area of the peak for this compound to the total area of all peaks in the chromatogram. birchbiotech.com
Table 2: General Parameters for GC Purity Assessment
| Parameter | Description | Typical Condition |
|---|---|---|
| Column | Type of capillary column used for separation. | DB-5 or DB-624. bibliotekanauki.pl |
| Carrier Gas | Inert gas to carry the sample through the column. | Nitrogen or Helium. bibliotekanauki.pl |
| Injector Temp. | Temperature at which the sample is vaporized. | 240-300°C. bibliotekanauki.plnoviams.com |
| Detector Temp. | Temperature of the detector. | 260°C. bibliotekanauki.pl |
| Oven Program | Temperature gradient to facilitate separation. | Initial temp held, then ramped to a final temp. bibliotekanauki.pl |
| Detector | Device used for detection. | Flame Ionization Detector (FID). bibliotekanauki.pl |
Spectroscopic Purity and Structural Confirmation
Spectroscopic methods are vital for confirming the molecular structure of a synthesized compound and verifying its purity from a structural standpoint. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used. For this compound (C₁₀H₉NO₆, Molar Mass: 239.18 g/mol ), ¹H NMR spectroscopy provides characteristic signals that confirm the arrangement of hydrogen atoms in the molecule. nih.govchemicalbook.com Mass spectrometry would be used to confirm the molecular weight of 239.18, and high-resolution mass spectrometry could further verify the elemental composition. nih.gov IR spectroscopy would show characteristic absorption bands for the functional groups present, such as the nitro group (NO₂) and the ester carbonyl groups (C=O).
Advanced Characterization Techniques
For an unambiguous elucidation of the molecular structure and for analysis in complex matrices, advanced techniques are employed.
Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. A study on this compound revealed its crystal structure, confirming the connectivity of the atoms and providing precise bond lengths and angles. nih.govresearchgate.net
The analysis showed that the compound crystallizes in a triclinic system. nih.gov A key structural feature identified was the slight inclination of the nitro group relative to the plane of the benzene (B151609) ring, with torsion angles of -10.6 (5)° and -11.2 (5)°. nih.govresearchgate.net This type of detailed structural information is invaluable for understanding the molecule's chemical properties and reactivity.
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO₆ nih.gov |
| Molar Mass | 239.18 g/mol nih.gov |
| Crystal System | Triclinic nih.gov |
| Space Group | P-1 nih.gov |
| a (Å) | 4.0130 (8) nih.gov |
| b (Å) | 10.660 (2) nih.gov |
| c (Å) | 12.643 (3) nih.gov |
| α (°) | 106.11 (3) nih.gov |
| β (°) | 93.74 (3) nih.gov |
| γ (°) | 91.46 (3) nih.gov |
| Volume (ų) | 517.97 (18) nih.gov |
| Z | 2 nih.gov |
| Radiation Type | Mo Kα nih.gov |
| Temperature (K) | 293 (2) nih.gov |
| R-factor | 0.072 nih.gov |
Source: Adapted from Xie et al. (2008). nih.govresearchgate.net
When analyzing environmental samples for the presence of specific organic compounds, standardized methods developed by the U.S. Environmental Protection Agency (EPA) are often used. While this compound is not explicitly listed as a target analyte in the general descriptions of these methods, the protocols for related compounds, such as phthalate esters, are relevant.
EPA Method 606 : This method covers the determination of various phthalate esters in municipal and industrial discharges using gas chromatography (GC) with an electron capture detector (ECD) or a flame ionization detector (FID). epa.gov The methodology involves sample extraction with a solvent like methylene chloride followed by GC analysis. epa.gov
EPA Method 625 : This method is used for the analysis of a broad range of semivolatile organic compounds in wastewater. It employs gas chromatography/mass spectrometry (GC/MS). epa.gov This method can be used to provide both qualitative and quantitative confirmation of the results obtained from a GC-based method like 606. epa.gov The use of MS provides greater certainty in the identification of the compound.
The principles of these methods, involving liquid-liquid extraction followed by chromatographic analysis, could be adapted for the detection and quantification of this compound in environmental matrices.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-nitroisophthalic acid |
| Methylene chloride |
| Acetonitrile |
| Iopamidol |
| Iohexol |
Quality Control Standards for Research-Grade Materials
The quality control of research-grade this compound is essential to ensure the reliability and reproducibility of experimental results. For chemical intermediates, particularly those used in the synthesis of pharmaceutical compounds, stringent purity requirements are necessary. googleapis.com Research-grade materials are typically characterized by a high degree of purity and well-defined physical and chemical properties.
Suppliers of research chemicals provide specifications that serve as the quality control standards for their products. For this compound, these standards encompass appearance, melting point, and assay purity. A purity of 98% is commonly cited for standard research-grade material. sigmaaldrich.comtcichemicals.com However, for more sensitive applications, such as the preparation of radiopaque media intermediates, a purity of 99.5% or higher is often required, with individual impurities not exceeding 0.3%. googleapis.com
Below are the typical physical and chemical specifications for research-grade this compound.
Table 1. Physical and Chemical Specifications for Research-Grade this compound
| Parameter | Specification |
|---|---|
| Appearance | White to light yellow or slightly yellow fine crystalline powder. tcichemicals.comlookchem.comchemdad.comchemicalbook.com |
| Melting Point | 123-125 °C or 123.0 to 126.0 °C. tcichemicals.comlookchem.comchemdad.comchemicalbook.comchemsrc.comparchem.com |
| Purity (Assay) | ≥ 98.0%. sigmaaldrich.comtcichemicals.com |
| Molecular Formula | C₁₀H₉NO₆. sigmaaldrich.comlookchem.comchemsrc.comparchem.comlabproinc.com |
| Molecular Weight | 239.18 g/mol . sigmaaldrich.comlookchem.comchemsrc.comparchem.comlabproinc.com |
| CAS Number | 13290-96-5. sigmaaldrich.comlookchem.comlabproinc.comesslabshop.com |
A variety of analytical methods are employed to verify that this compound meets these quality control standards. These techniques are used to confirm the identity of the compound, determine its purity, and quantify any impurities.
During its synthesis, Thin Layer Chromatography (TLC) is a common method used to monitor the progress of the reaction to ensure it has gone to completion. chemicalbook.comchemicalbook.com For the final product, more sophisticated techniques are used for characterization and quality control. The United States Environmental Protection Agency (EPA) lists several methods that can be associated with the characterization of phthalates, the class of compounds to which this compound belongs. esslabshop.com While not explicitly detailed for this specific compound in the search results, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of organic compounds.
Table 2. Analytical Methods for Quality Control of this compound
| Analytical Method | Purpose |
|---|---|
| Thin Layer Chromatography (TLC) | Monitoring the progress of synthesis reactions. chemicalbook.comchemicalbook.com |
| Melting Point Analysis | A primary indicator of purity; a sharp melting point range close to the literature value suggests high purity. tcichemicals.comlookchem.comchemdad.comchemsrc.comparchem.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis to determine the precise purity (assay) of the compound. |
| Gas Chromatography (GC) | Used for purity assessment and to detect volatile impurities. osha.gov |
| EPA Methods (e.g., 606, 625, 1625, 8060) | Standardized procedures for the analysis of phthalates in various matrices. esslabshop.com |
Adherence to these quality control standards is critical, as the presence of impurities can lead to undesirable side reactions and affect the yield and purity of downstream products. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs), where this compound is used as an intermediate. googleapis.comarveelabs.com
Q & A
Q. What are the established synthetic routes for dimethyl 5-nitroisophthalate, and what experimental parameters influence yield optimization?
this compound is synthesized via esterification of 5-nitroisophthalic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include reaction temperature (80–100°C), stoichiometric methanol excess, and reaction duration (6–12 hours). Post-synthesis purification typically involves recrystallization from ethanol or methanol to achieve >95% purity . Side products like monoester derivatives may form if incomplete esterification occurs, necessitating TLC or HPLC monitoring .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) and nitro/ester group orientations. For example, the N–C7–C8–C9 torsion angle is reported as −179.7° .
- FT-IR : Identifies ester C=O stretches (~1720 cm⁻¹) and nitro group vibrations (~1530 cm⁻¹) .
- NMR : ¹H NMR (CDCl₃) shows distinct methyl ester peaks at δ 3.85–3.95 ppm and aromatic protons at δ 8.5–9.0 ppm .
Q. How is this compound utilized in coordination chemistry?
The compound acts as a ligand in transition metal complexes. For instance, Mn²⁺ coordination forms [Mn(nip)(H₂O)₅] (nip = 5-nitroisophthalate), where the ligand adopts a bidentate mode via carboxylate oxygen atoms. Distorted octahedral geometry is confirmed by X-ray diffraction and thermal stability studies .
Advanced Research Questions
Q. What contradictions exist in thermal decomposition data for 5-nitroisophthalate complexes, and how can they be methodologically resolved?
Thermal analyses (TG/DTG) of [Mn(nip)(H₂O)₅] reveal a two-step decomposition: first, loss of coordinated water (50–150°C), followed by ligand decomposition (250–400°C). Discrepancies in reported decomposition temperatures may arise from heating rates (5–20°C/min) or atmospheric conditions (N₂ vs. air). Resolving these requires standardized protocols and coupled FT-IR/MS analysis to track gaseous byproducts .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in supramolecular frameworks?
Density Functional Theory (DFT) calculates electron density distributions, highlighting the nitro group’s electron-withdrawing effects on aromatic ring reactivity. This predicts regioselectivity in reactions like nucleophilic substitution or hydrogen bonding in coordination polymers. Validation involves comparing computed vs. experimental XRD bond lengths (e.g., C–O ester bonds ≈ 1.21 Å) .
Q. What role does this compound play in antimicrobial studies, and what methodological challenges arise in activity assays?
Isolated from Aspergillus niger fermentation, this compound exhibits moderate antibacterial activity against plant pathogens (e.g., Agrobacterium tumefaciens). Challenges include low solubility in aqueous media, requiring DMSO co-solvent (<1% v/v) to avoid cytotoxicity artifacts. MIC (Minimum Inhibitory Concentration) assays in 96-well plates must include solvent controls .
Q. How do steric and electronic effects of the nitro group influence the compound’s application in porous coordination polymers?
The nitro group introduces steric hindrance and electronic asymmetry, affecting pore size and ligand-metal binding dynamics in frameworks. For example, zinc 5-nitroisophthalate derivatives form 2D networks with tunable porosity for gas storage. Comparative studies with non-nitro analogs (e.g., zinc isophthalate) reveal reduced surface areas due to nitro’s bulkiness .
Methodological Best Practices
- Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of displacement parameters and twin detection. For macromolecular interfaces, SHELXPRO ensures compatibility with PDB formats .
- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying synthesis conditions) and cross-validate with multiple techniques (XRD, DSC, NMR) to resolve inconsistencies in thermal or structural data .
- Antibacterial Assay Design : Include positive controls (e.g., streptomycin) and solvent blanks to distinguish compound efficacy from solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
